molecular formula C10H10N2O2 B2813275 1-(4-Methylphenyl)pyrazolidine-3,5-dione CAS No. 392736-84-4

1-(4-Methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B2813275
CAS No.: 392736-84-4
M. Wt: 190.202
InChI Key: XPZNMTRTUAVNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

1-(4-Methylphenyl)pyrazolidine-3,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. It also interacts with DNA and proteins, inducing apoptosis in cancer cells . The pathways involved include the inhibition of prostaglandin synthesis and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylpyrazolidine-3,5-dione: Known for its anti-inflammatory properties.

    4-Butyl-1,2-diphenylpyrazolidine-3,5-dione: Used in the treatment of rheumatoid arthritis.

    1-Phenylpyrazolidine-3,5-dione: Exhibits antimicrobial activities.

Uniqueness

1-(4-Methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of the 4-methylphenyl group, which enhances its biological activities compared to other pyrazolidine-3,5-dione derivatives. This structural modification leads to improved anti-inflammatory and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZNMTRTUAVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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